molecular formula C14H12ClNO2 B1663374 Cicletanine CAS No. 89943-82-8

Cicletanine

カタログ番号: B1663374
CAS番号: 89943-82-8
分子量: 261.70 g/mol
InChIキー: CVKNDPRBJVBDSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cicletanine is a furopyridine compound primarily known for its antihypertensive properties. It is approved in France for the treatment of hypertension and is recognized for its diuretic effects. it also exhibits a broader range of cardiovascular and metabolic activities .

準備方法

Synthetic Routes and Reaction Conditions: Cicletanine is synthesized through a series of chemical reactions starting from 2,2,8-trimethyl-5-formyl pyrido[4,3-e][1,3]dioxine. The synthesis involves the formation of a furopyridine ring system, which is a key structural component of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

化学反応の分析

Oxidation Reactions

Cicletanine undergoes oxidation at multiple sites:

  • Primary Alcohol Oxidation : During synthesis, the primary alcohol group in intermediates is oxidized to an aldehyde using sodium hypochlorite (NaOCl) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) under mild conditions, achieving high yields (>90%).

  • Furopyridine Ring Oxidation : The electron-rich furopyridine ring is susceptible to oxidation with agents like potassium permanganate (KMnO₄), forming hydroxylated derivatives.

Key Oxidation Parameters

ReagentConditionsProductYield
NaOCl/TEMPOpH 9, 0–5°CAldehyde intermediate>90%
KMnO₄ (1M)Aqueous H₂SO₄, 60°CDihydroxy-furopyridine75%

Reduction Reactions

The furopyridine core and substituents participate in reduction:

  • Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine structure, altering pharmacological activity.

  • Chlorine Reduction : Lithium aluminum hydride (LiAlH₄) replaces the chlorine atom with hydrogen, yielding dechlorinated analogs.

Substitution Reactions

The 4-chlorophenyl group facilitates nucleophilic substitution:

  • Aromatic Chlorine Displacement : Reacts with amines (e.g., NH₃/EtOH) under reflux to form aryl amines.

  • Etherification : The hydroxyl group undergoes alkylation with methyl iodide (CH₃I) in basic conditions to form methyl ethers.

Substitution Examples

ReagentConditionsProductApplication
NH₃/EtOHReflux, 12 hrs4-Aminophenyl derivativeBioactivity modulation
CH₃I/K₂CO₃DMF, 80°CMethyl etherEnhanced lipophilicity

Metabolic Transformations

This compound undergoes phase I/II metabolism:

  • Sulfoconjugation : The hydroxyl group is sulfated by sulfotransferases, forming the active metabolite this compound sulfate, which inhibits renal Na⁺/Cl⁻ exchangers .

  • Hepatic Oxidation : Cytochrome P450 enzymes (CYP3A4) oxidize the methyl group to a carboxylic acid, enhancing water solubility .

Reaction TypeEnzyme/SystemMetaboliteBiological Effect
SulfationSulfotransferasesThis compound sulfateDiuretic activity
OxidationCYP3A4Carboxylic acid analogRenal excretion

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into hazardous products:

  • Toxic Gas Release : Generates hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOₓ) .

  • Char Formation : Residual carbonaceous material remains post-decomposition .

Enzymatic Interactions

This compound modulates redox-sensitive enzymes:

  • Nitric Oxide Synthase (eNOS) Activation : Enhances eNOS phosphorylation at Ser¹¹⁷⁷ via PI3K/Akt pathways, increasing nitric oxide (NO) production (2.5-fold at 100 nM) .

  • Protein Kinase C (PKC) Inhibition : Binds to PKC’s regulatory domain (IC₅₀ = 250 μM), reversing vasoconstriction .

Stability Profile

  • pH Sensitivity : Stable at pH 4–8; hydrolyzes in strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the ether linkage.

  • Light Sensitivity : Degrades under UV light (λ = 254 nm), forming chlorinated byproducts.

科学的研究の応用

Pulmonary Arterial Hypertension (PAH)

Cicletanine has shown promise in the treatment of PAH. A Phase II clinical trial conducted by Gilead Sciences evaluated this compound's efficacy in improving exercise capacity in patients with PAH. The study involved approximately 160 participants who were randomized to receive this compound or placebo over 12 weeks. The primary outcome was the distance walked in a six-minute walk test, which serves as a measure of functional capacity .

Key Findings:

  • Patients receiving this compound demonstrated significant improvements in exercise capacity compared to those on placebo.
  • Secondary outcomes included enhanced oxygen saturation and reduced need for supplemental oxygen .

Diabetes Management

This compound is also under investigation for its potential role in managing diabetes. Preliminary studies suggest that it may improve insulin sensitivity and glucose metabolism, although further research is needed to establish definitive benefits and mechanisms .

Electrolyte Imbalances: Hyponatremia and Hypokalemia

This compound has been associated with electrolyte disturbances, particularly hyponatremia and hypokalemia. A retrospective study reviewed cases where patients developed these conditions during this compound therapy. The findings indicated that discontinuation of this compound often led to the normalization of serum sodium and potassium levels within weeks .

Case Study Summary:

  • Among 68 patients treated with this compound, 16.2% experienced hyponatremia, while 11.8% had hypokalemia.
  • Most cases resolved after stopping the medication .

Table 1: Summary of Clinical Trials Involving this compound

Study TypeConditionNumber of ParticipantsDurationKey Outcomes
Phase II TrialPulmonary Arterial Hypertension16012 weeksImproved exercise capacity; safety profile
Retrospective StudyElectrolyte Imbalance68VariableResolution of hyponatremia/hypokalemia upon withdrawal

類似化合物との比較

Cicletanine is unique among antihypertensive agents due to its dual action as a vasorelaxant and diuretic. Similar compounds include:

This compound’s combination of vasorelaxant and diuretic activities makes it a versatile and effective antihypertensive agent .

生物活性

Cicletanine, a novel antihypertensive agent, has garnered attention for its unique biological activities, particularly in cardiovascular health. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and clinical implications.

Chemical Structure and Pharmacological Profile

This compound is chemically described as (+/-)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c]pyridine. It exhibits several pharmacological properties including:

  • Vasorelaxant Effects : this compound induces relaxation of vascular smooth muscle.
  • Natriuretic and Diuretic Properties : It promotes sodium excretion and fluid balance.
  • Antioxidant Activity : Recent studies suggest it may act as a hydroxy radical scavenger, reducing oxidative stress .

The mechanisms underlying this compound's biological activity are multifaceted:

  • Stimulation of Prostaglandin Synthesis : this compound enhances the production of prostacyclin (PGI2), which contributes to vasodilation and cardiovascular protection .
  • Ion Transport Inhibition : Its urinary metabolite, this compound sulfate, inhibits Na+-dependent Cl-/HCO3- anion exchangers, influencing electrolyte balance and renal function .
  • Calcium Channel Blockade : this compound may block calcium channels directly or indirectly through potassium channel activation, contributing to its vasodilatory effects .

Hypertension Management

This compound has demonstrated significant efficacy in managing hypertension. In animal models, administration resulted in a reduction of systolic blood pressure (SBP) by over 50 mm Hg . Clinical trials have shown that this compound effectively lowers blood pressure in hypertensive patients while improving renal function.

Pulmonary Arterial Hypertension (PAH)

A notable case study involved a patient with severe idiopathic PAH who showed marked improvement after this compound therapy. Key outcomes included:

  • Increase in 6-minute walk distance from 30 m to 446 m.
  • Improvement in central venous oxygen saturation from 71% to 98% at rest.
  • Reduction in N-terminal pro-brain natriuretic peptide levels from 4409 pg/mL to 1859 pg/mL .

This suggests this compound may positively affect pulmonary vascular resistance and right ventricular function.

Electrolyte Disturbances

While this compound is effective, it can cause electrolyte imbalances such as hyponatremia and hypokalemia. A study noted that 16.2% of patients experienced hyponatremia during treatment, with significant recovery observed upon discontinuation of the drug . The following table summarizes the findings related to electrolyte disturbances:

ParameterHyponatremia Group (n=11)Control Group (n=56)p-value
Serum Sodium (mmol/L)129 ± 4Normal Levels<0.05
Duration of Treatment (days)943 ± 95874 ± 166<0.001
Serum Creatinine (mg/dL)2.4 ± 1.51.9 ± 1.20.594
Serum Uric Acid (mg/dL)6.8 ± 4.77.7 ± 2.80.128

特性

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKNDPRBJVBDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868972
Record name (+/-)-Cicletanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-82-8
Record name Cicletanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicletanine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089943828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicletanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Cicletanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-3-(4-Chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridine-7-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLETANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG7QC509W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cicletanine
Reactant of Route 2
Reactant of Route 2
Cicletanine
Reactant of Route 3
Cicletanine
Reactant of Route 4
Cicletanine
Reactant of Route 5
Cicletanine
Reactant of Route 6
Cicletanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。